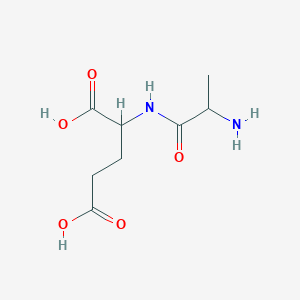

H-Ala-Glu-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminopropanoylamino)pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(9)7(13)10-5(8(14)15)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYZAGTDAHUIRQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Defining the Dipeptide: Alanine Glutamic Acid Conjugates in Peptide Chemistry

H-Ala-Glu-OH is a dipeptide, a molecule consisting of two amino acids joined by a single peptide bond. khanacademy.org In this specific conjugate, the amino group of glutamic acid forms a peptide linkage with the carboxyl group of alanine (B10760859). The resulting compound possesses a unique set of chemical and physical properties derived from its constituent amino acids.

The systematic name for this compound is (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid. nih.gov Its formation is a classic example of a condensation reaction, a fundamental process in peptide synthesis where a molecule of water is eliminated. khanacademy.org The laboratory synthesis of such dipeptides requires a controlled approach to ensure the correct sequence and prevent unwanted side reactions. askthenerd.comlibretexts.orgmasterorganicchemistry.com This typically involves the use of protecting groups to block the reactive sites of the amino acids that are not intended to participate in the peptide bond formation. libretexts.orgmasterorganicchemistry.com

Below is a table summarizing the key identifiers and properties of Alanyl-Glutamic Acid.

| Property | Value |

| Molecular Formula | C8H14N2O5 |

| Molecular Weight | 218.21 g/mol nih.gov |

| IUPAC Name | (2S)-2-[[(2S)-2-aminopropanoyl]amino]pentanedioic acid nih.gov |

| CAS Number | 13187-90-1 nih.gov |

| Synonyms | Ala-Glu-OH, Alanylglutamic acid, Alanine glutamate (B1630785) nih.govchemspider.com |

This table is interactive. You can sort and filter the data.

Fundamental Research Interests in Short Peptides and Dipeptides

In recent years, there has been a burgeoning interest in the study of short peptides, including dipeptides, across various scientific disciplines. nih.govnih.gov These molecules are recognized not just as mere components of proteins, but as bioactive entities with diverse and significant functions. nih.govukrbiochemjournal.org The appeal of short peptides in research stems from several key advantages, including their high specificity of action, low toxicity, and the fact that their metabolism produces predictable and generally non-toxic byproducts. explorationpub.com

Research into short peptides is driven by their potential as therapeutic agents, their role in cell signaling, and their utility as building blocks for novel biomaterials. nih.govnih.gov They are being explored for a wide range of applications, from drug delivery systems to cosmeceuticals. nih.govexplorationpub.com Furthermore, the study of the fundamental properties of dipeptides, such as their melting points and solubility, is crucial for applications in downstream processes like crystallization in the pharmaceutical industry. researchgate.netacs.orgresearchgate.net Advanced techniques like fast scanning calorimetry are being employed to accurately determine these properties, as traditional methods are often hindered by the thermal decomposition of these molecules. researchgate.netrsc.org

Role of Alanyl Glutamic Acid As a Model System in Peptide Science

Molecular Recognition and Binding Mechanisms

The biological activity and transport of Ala-Glu are contingent on its specific molecular recognition by proteins, particularly transporters and enzymes. The dipeptide's structure, charge, and the chemical properties of its side chains govern these interactions.

The absorption and tissue uptake of small peptides like Ala-Glu are primarily mediated by proton-coupled oligopeptide transporters (POTs), with PEPT1 and PEPT2 being the most prominent members in mammals. nih.gov These transporters are not passive channels; they actively bind and translocate di- and tripeptides across cell membranes. nih.govacs.org

PEPT1 (SLC15A1): This is a high-capacity, low-affinity transporter found predominantly in the brush border membrane of intestinal epithelial cells, where it plays a major role in absorbing dietary peptides. nih.gov It is also found in the kidney tubules.

PEPT2 (SLC15A2): This is a low-capacity, high-affinity transporter. It is expressed in various tissues, including the kidney (for reabsorption of peptides from filtrate), brain, and lungs. nih.govnih.gov

The recognition of Ala-Glu by these transporters involves several key molecular features. The transporters have a binding site that recognizes the peptide backbone, including the N-terminal amino group and the C-terminal carboxyl group. The side chains of the constituent amino acids fit into specific sub-pockets, and their properties (charge, size, hydrophobicity) influence binding affinity. nih.govresearchgate.net Ala-Glu, having a small, nonpolar alanine (B10760859) side chain and a negatively charged glutamate (B1630785) side chain, fits the broad substrate profile of both transporters. nih.govelsevierpure.com All di- and tripeptides generally exhibit a higher affinity for PEPT2 compared to PEPT1. nih.govelsevierpure.com

Table 2: Comparison of PEPT1 and PEPT2 Transporters

| Feature | PEPT1 (SLC15A1) | PEPT2 (SLC15A2) |

|---|---|---|

| Primary Location | Small intestine, kidney. nih.gov | Kidney, brain, lung, other tissues. nih.gov |

| Affinity | Low affinity (mM range). nih.gov | High affinity (µM range). nih.gov |

| Capacity | High capacity. nih.gov | Low capacity. |

| Primary Function | Absorption of dietary peptides. nih.gov | Reabsorption of peptides; clearance from tissues. nih.gov |

| Substrate Specificity | Broad; transports over 400 dipeptides and 8000 tripeptides. nih.govnih.gov | Broad; generally higher affinity for the same substrates as PEPT1. nih.gov |

The glutamic acid residue of Ala-Glu is a critical feature for its recognition by various enzymes, particularly peptidases. The negatively charged carboxylate side chain of glutamate can form strong, specific interactions within an enzyme's active site. wikipedia.org The active site is a three-dimensional pocket where substrate binding and the chemical reaction occur. byjus.com

In model systems, the interactions involving a glutamate residue can be understood through several mechanisms:

Electrostatic Interactions: The negatively charged carboxylate group of glutamate can form salt bridges with positively charged amino acid residues in the enzyme's active site, such as arginine or lysine. This provides a strong and specific anchor point for substrate binding.

Hydrogen Bonding: The carboxylate group is an excellent hydrogen bond acceptor, allowing it to form multiple hydrogen bonds with suitable donor groups in the active site, such as the side chains of tyrosine, serine, or asparagine.

General Acid-Base Catalysis: A glutamic acid residue within an enzyme's active site is frequently involved directly in catalysis. digitellinc.comrsc.org It can act as a general base by accepting a proton or as a general acid by donating a proton to facilitate the reaction, such as the hydrolysis of a peptide bond. wikipedia.orgnih.gov

For an enzyme hydrolyzing Ala-Glu, the active site would likely possess a specific sub-pocket (the S1 pocket for a trypsin-like cleavage C-terminal to Ala, or the S1' pocket for a chymotrypsin-like cleavage) designed to accommodate the glutamate side chain. Studies on glutamyl endopeptidases show that the geometry and electrostatic environment of this pocket are finely tuned to bind glutamate specifically over other amino acids like aspartate, which has a shorter side chain. nih.govnih.gov For example, in glutamate mutase, an active site glutamate (Glu171) forms a crucial hydrogen bond with the substrate's amino group, acting as a general base to facilitate the catalytic reaction. nih.gov This demonstrates the precise and functionally critical interactions that the glutamate moiety can engage in, which are directly applicable to how the glutamate residue of Ala-Glu would be recognized and processed by an enzyme.

Metal Ion-Mediated Protein-Peptide Interactions

The dipeptide this compound, also known as Alanyl-Glutamic Acid, possesses functional groups capable of coordinating with metal ions, a process that can mediate interactions between proteins and peptides. The glutamic acid residue, with its side-chain carboxyl group, is a primary site for metal ion binding. wikipedia.org The nature of these interactions is largely electrostatic and is influenced by the specific metal ion and the local chemical environment. acs.org

Theoretical studies using Density Functional Theory (DFT) on glutamic acid have elucidated the binding affinities and charge transfer characteristics with various divalent and trivalent metal cations in aqueous solutions. nih.gov These interactions typically involve the metal cation coordinating with the carboxyl groups of the glutamic acid residue. acs.org For instance, the binding energy and charge transfer for glutamic acid with several environmentally significant metal cations have been calculated, showing a positive correlation. nih.gov Smaller metal cations with a higher charge density, acting as strong Lewis acids, generally exhibit a higher affinity for amino acids. nih.gov Research indicates that metal ions such as Fe³⁺, Ni²⁺, and Cu²⁺ interact more readily with common amino acids compared to Mn²⁺. nih.gov

In the context of a dipeptide like this compound, metal ions can act as a bridge, facilitating the formation of a ternary complex involving the peptide and a protein. This mediation is crucial in many biological systems where metal ions are essential cofactors for enzyme activity and protein stability. The coordination can induce conformational changes in the peptide, potentially exposing or masking binding sites and thereby modulating its interaction with a target protein. mdpi.com The coordination typically begins at the N-terminal amino nitrogen and the adjacent carbonyl oxygen, with the specific geometry of the complex being dependent on factors like pH, which affects the protonation state of the peptide's functional groups. mdpi.com

| Metal Ion | Ebind (kcal/mol) | ΔQM (e) | Interaction Mode |

|---|---|---|---|

| Ni2+ | 357.6 | 0.87 | [Mn+-Glu-02] |

| Fe3+ | 306.9 | 0.97 | [Mn+-Glu-02] |

| Cu2+ | 238.7 | 0.77 | [Mn+-Glu-02] |

| Hg2+ | 173.8 | 0.54 | [Mn+-Glu-02] |

| Zn2+ | 168.5 | 0.65 | [Mn+-Glu-02] |

| Cd2+ | 147.3 | 0.47 | [Mn+-Glu-02] |

| Mn2+ | 108.7 | 0.39 | [Mn+-Glu-02] |

Interfacial Interactions of Alanyl-Glutamic Acid with Biotic and Abiotic Surfaces

Adsorption Characteristics on Metal Oxide Surfaces (e.g., Titanium Dioxide)

The interaction of this compound with abiotic surfaces, particularly metal oxides like titanium dioxide (TiO₂), is of significant interest in fields such as biomaterials and nanotechnology. The adsorption of this dipeptide onto TiO₂ surfaces has been investigated through both theoretical simulations and experimental techniques. nih.gov

Studies combining classical molecular dynamics simulations and X-ray photoelectron spectroscopy (XPS) have been conducted on the adsorption of L-alanine-L-glutamic acid onto a rutile TiO₂(110) surface in an aqueous solution. nih.gov These studies identified the most probable points of contact between the dipeptide and the surface. The carbonyl oxygens and nitrogen atoms of the peptide were found to be likely coordination points with the titanium atoms on the TiO₂ surface. nih.gov

| Finding | Methodology | Reference |

|---|---|---|

| Carbonyl oxygens and nitrogen atoms are the most probable coordination points with surface Ti atoms. | Molecular Dynamics, XPS | nih.gov |

| Adsorption and desorption are driven by local effects. | Molecular Dynamics | nih.gov |

| Adsorption is pH-dependent, influenced by the charge of the peptide's functional groups and the TiO₂ surface. | ATR-FTIR Spectroscopy, DLS | nih.gov |

| The TiO₂ surface constrains the movement of the adsorbed peptide. | General Peptide Research | researchgate.net |

Conformational Changes Upon Surface Adsorption

Upon adsorption to a surface like TiO₂, peptides such as this compound undergo conformational changes. The surface constrains the movement of the peptide due to the binding interactions. researchgate.net Even a single point of contact with the surface, supplemented by hydrogen bonding with adjacent peptides, can be sufficient to keep the peptide bonded to the surface. researchgate.net

Molecular dynamics simulations have shown that self-interaction effects among adsorbed peptide molecules can induce molecular reorientations, leading to species that are less strongly adsorbed. nih.gov The transition from a solvated state to a surface-adsorbed state involves navigating a conformational energy landscape, which is influenced by interactions with the surface, hydration shell, and neighboring molecules. mit.edu The electric fields present at the surface can also induce significant conformational changes, such as stretching or coiling of the peptide structure. acs.orgnih.gov These changes are critical as they can alter the peptide's biological activity by modifying the presentation of its functional groups to the surrounding environment.

Role in Cellular Processes (e.g., cell adhesion, migration) in In Vitro Models (derived from general peptide research applications)

While direct studies on this compound are limited, the role of short peptides in modulating cellular processes like adhesion and migration is well-established in biomaterial and cell biology research. Peptides are frequently used to modify surfaces to control cell behavior. nj.govmdpi.com Cell adhesion to the extracellular matrix (ECM) is a fundamental process mediated by cell surface receptors, such as integrins, that bind to specific peptide motifs in ECM proteins. nih.gov

The famous Arginyl-glycyl-aspartic acid (RGD) sequence is a prime example of a peptide motif that promotes cell adhesion. mit.edunj.gov Conversely, modifying surfaces with non-adhesive peptides can decrease cell adhesion and, within an optimal range, increase cell migration. nj.gov The physical and chemical properties of a peptide, such as charge and hydrophilicity, influence how it affects cell-surface interactions. The glutamic acid residue in this compound provides a negative charge at physiological pH, which can influence the electrostatic interactions between the peptide-coated surface and the cell membrane.

Furthermore, certain peptides can influence cell behavior by stimulating intracellular signaling pathways. For example, the tetrapeptide H-Ala-Glu-Asp-Arg-OH, which shares a similar N-terminal sequence with this compound, has been shown to enhance the expression of cytoskeletal proteins like actin and tubulin. nih.gov The cytoskeleton is integral to cell structure, adhesion, and motility; therefore, peptides that modulate its components can directly impact cell migration and proliferation. nih.gov Thus, it is plausible that this compound, when presented on a surface, could modulate cell adhesion and migration by influencing cell-surface electrostatics and potentially interacting with cell surface receptors or signaling pathways.

Advanced Analytical Methodologies for Alanyl Glutamic Acid Characterization

High-Resolution Chromatographic Separations

High-resolution chromatography is instrumental in separating H-Ala-Glu-OH from complex matrices. The choice of chromatographic technique is dictated by the physicochemical properties of the dipeptide, particularly its high polarity.

Ultra-High Performance Liquid Chromatography (UHPLC) has emerged as a powerful tool for peptide analysis, offering significant advantages over conventional High-Performance Liquid Chromatography (HPLC). labmal.comchromatographytoday.com By utilizing columns packed with sub-2 µm particles, UHPLC systems can operate at higher pressures, leading to faster separations, enhanced resolution, and improved sensitivity. labmal.combiopharminternational.com These characteristics are particularly beneficial for the analysis of dipeptides like this compound, enabling sharper peaks and better separation from closely related compounds. chromatographytoday.com The increased peak capacity of UHPLC allows for more accurate identification and quantification of peptides in complex mixtures. labmal.com A reverse-phase UHPLC method has been developed for the estimation of L-Alanyl-L-Glutamine, a similar dipeptide, demonstrating the applicability of this technique. ijlpr.com

Table 1: Comparison of HPLC and UHPLC in Peptide Analysis

| Feature | High-Performance Liquid Chromatography (HPLC) | Ultra-High Performance Liquid Chromatography (UHPLC) |

| Particle Size | 3-5 µm | < 2 µm |

| Operating Pressure | Lower | Higher |

| Resolution | Good | Excellent labmal.comchromatographytoday.com |

| Analysis Time | Longer | Shorter labmal.comchromatographytoday.com |

| Sensitivity | Good | Enhanced labmal.combiopharminternational.com |

| Peak Capacity | Lower | Higher labmal.com |

Due to the polar nature of this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) presents a valuable alternative to reversed-phase chromatography. researchgate.netnih.gov HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, typically acetonitrile. polylc.comnih.gov This setup allows for the retention and separation of highly polar compounds that are poorly retained in reversed-phase systems. nih.gov The separation mechanism in HILIC is primarily based on the partitioning of the analyte between the bulk mobile phase and a water-enriched layer on the surface of the stationary phase. polylc.com The elution of more polar analytes is achieved by increasing the polarity of the mobile phase, usually by increasing the water content. nih.gov HILIC has been successfully applied to the separation of various polar compounds, including peptides and amino acids. researchgate.netpolylc.comresearchgate.net In a study on dipeptide standards, HILIC demonstrated effective separation with retention increasing with the polarity of the solute. polylc.com

To enhance the detection and separation of amino acids and dipeptides like this compound, which may lack strong chromophores or fluorophores, derivatization is often employed. creative-proteomics.commyfoodresearch.com This can be performed either before (pre-column) or after (post-column) the chromatographic separation. creative-proteomics.comactascientific.comwho.int

Pre-column Derivatization: In this approach, the analyte is reacted with a derivatizing agent prior to injection into the HPLC system. nih.gov This method is widely used due to its high sensitivity and the availability of a variety of reagents. creative-proteomics.com Common pre-column derivatizing agents include o-phthalaldehyde (OPA), 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), and dansyl chloride. creative-proteomics.comactascientific.com OPA reacts with primary amines to form highly fluorescent derivatives, but not with secondary amines. myfoodresearch.com For the simultaneous analysis of primary and secondary amino acids, a combination of OPA and FMOC-Cl is often used. nih.gov While pre-column derivatization offers high sensitivity, it can sometimes be affected by reagent-related interferences. actascientific.com

Post-column Derivatization: Here, the derivatization reaction occurs after the separation of the analytes on the column and before detection. creative-proteomics.comactascientific.com This technique is often automated, leading to high reproducibility. who.int Ninhydrin is a classic post-column derivatization reagent for amino acids, forming a colored product that can be detected by UV-Vis spectrophotometry. actascientific.com Fluorescamine is another post-column reagent that reacts with primary amines to produce fluorescent derivatives. actascientific.com A key advantage of post-column derivatization is the elimination of interference from the derivatizing reagent, as it is introduced after the separation. myfoodresearch.com However, it may offer reduced sensitivity compared to some pre-column methods. who.int

Table 2: Common Derivatization Reagents for Amino Acids and Dipeptides

| Reagent | Method | Detection | Target Analytes |

| o-Phthalaldehyde (OPA) | Pre-column | Fluorescence actascientific.com | Primary amines myfoodresearch.com |

| 9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl) | Pre-column | Fluorescence | Primary and secondary amines creative-proteomics.com |

| Dansyl Chloride | Pre-column | Fluorescence | Primary and secondary amines creative-proteomics.com |

| Phenylisothiocyanate (PITC) | Pre-column | UV | Primary and secondary amino acids actascientific.com |

| Ninhydrin | Post-column | UV-Vis | Primary and secondary amines actascientific.com |

| Fluorescamine | Post-column | Fluorescence | Primary amines creative-proteomics.com |

Mass Spectrometric Techniques for Identification and Quantification

Mass spectrometry (MS) is an indispensable tool for the definitive identification and accurate quantification of this compound. Its high sensitivity and specificity allow for detailed structural analysis and the measurement of low-level impurities. nih.gov

Tandem mass spectrometry (MS/MS) is a powerful technique for the structural elucidation of molecules. nih.govnih.gov In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected and then fragmented to produce a series of product ions. nih.gov The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the amino acid sequence of a dipeptide like this compound. nih.gov This technique is also highly effective in identifying and characterizing by-products and impurities that may be present in a sample. nih.gov The use of liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS) is a common approach for the analysis of complex mixtures containing peptides. windows.net

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule with high confidence. nih.gov This capability is invaluable for the unambiguous identification of this compound and for differentiating it from other compounds with the same nominal mass. HRMS, often coupled with UHPLC, can be used for both qualitative and quantitative analysis. For quantification, HRMS offers excellent sensitivity and a wide dynamic range. nih.govresearchgate.net In a study on L-alanyl-L-glutamine, mass spectrometry was found to have superior sensitivity compared to other detection methods. nih.gov The combination of UHPLC with HRMS allows for the simultaneous quantification and identity confirmation of peptides in a single chromatographic run.

Table 3: Mass Spectrometric Techniques for this compound Analysis

| Technique | Primary Application | Key Advantages |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Provides detailed structural information, confirms amino acid sequence, identifies by-products. nih.govnih.gov |

| High-Resolution Mass Spectrometry (HRMS) | Identification & Quantification | Accurate mass measurement for unambiguous identification, high sensitivity, wide dynamic range. nih.gov |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the three-dimensional structure and dynamics of molecules in solution. For a dipeptide such as this compound, NMR provides detailed insights into its conformational preferences, the influence of solvent environments, and the nature of its intramolecular interactions.

Conformational Analysis of Alanyl-Glutamic Acid in Various Solvents

The conformation of Alanyl-Glutamic Acid is not static but exists as an equilibrium of different spatial arrangements, heavily influenced by the surrounding solvent. While specific comprehensive studies detailing the conformational landscape of this compound across a wide range of solvents are limited, its behavior can be inferred from research on its constituent amino acids and related short peptides. acs.orgnih.gov The interplay between steric hindrance and hyperconjugative interactions is a primary force in determining these conformational preferences. researchgate.net

Research combining molecular dynamics (MD) simulations and NMR on short alanine-containing peptides indicates a strong preference for a poly-L-proline II (PPII) helix-like structure in aqueous solutions. acs.orgresearchgate.net This extended conformation is favored for the alanine (B10760859) residue. The glutamic acid residue, with its charged side chain, introduces additional complexity. Computational studies on glutamic acid show that its conformation is significantly affected by hydrogen bonding, with compact neutral structures being more stable in solution than in a vacuum. nih.gov

The solvent's polarity and hydrogen-bonding capacity play a critical role. In polar protic solvents like water or methanol, solvent molecules can form hydrogen bonds with the peptide's amide and carboxyl groups, stabilizing more extended conformations. In less polar or aprotic solvents, intramolecular hydrogen bonds are more likely to form, leading to more folded or compact structures. mdpi.com The chemical shifts of carbonyl carbons, in particular, are sensitive to solvent polarity and can be used to monitor these conformational changes. mdpi.com

| Solvent Type | Primary Interactions | Expected Predominant Conformation | Key NMR Observables |

|---|---|---|---|

| Polar Protic (e.g., Water, D₂O) | Solute-solvent hydrogen bonding | Extended, Poly-L-proline II (PPII)-like | Characteristic ³J(HNHα) coupling constants; upfield shift of amide protons with increasing temperature |

| Polar Aprotic (e.g., DMSO, Acetonitrile) | Dipole-dipole interactions | Mixture of extended and partially folded states | Solvent-dependent chemical shifts of amide and carbonyl groups |

| Nonpolar (e.g., Chloroform) | Intramolecular hydrogen bonding | Folded, compact structures | Evidence of intramolecular NOEs between distant protons; downfield chemical shifts of hydrogen-bonded amide protons |

Structural Dynamics and Intramolecular Interactions via NMR

NMR spectroscopy is uniquely suited to probe the internal motions and non-covalent interactions within the this compound molecule. Techniques such as the Nuclear Overhauser Effect (NOE), the measurement of scalar coupling constants, and the analysis of chemical shift temperature coefficients provide a detailed picture of its structural dynamics. mdpi.commdpi.com

Intramolecular hydrogen bonds are key interactions that stabilize specific conformations. For instance, a hydrogen bond between the glutamic acid side-chain carboxylate and an amide proton can be identified by a downfield chemical shift of that amide proton and a reduced temperature coefficient, indicating it is shielded from the bulk solvent. nih.gov Studies on other peptides have shown that intramolecular hydrogen bonds can be predicted by observing the solvent effects on carbonyl groups. mdpi.com

The analysis of vicinal (three-bond) HN-Hα coupling constants (³J(HNHα)) using the Karplus equation provides quantitative information about the backbone dihedral angle φ, which is a cornerstone for defining secondary structure elements. mdpi.com Furthermore, advanced NMR techniques, such as ¹³C-detected experiments, can reveal residue-resolved dynamics, showing how different parts of the molecule experience varying degrees of motional freedom. acs.org In peptides, alanine residues have been shown to significantly reduce motional freedom upon aggregation, indicating their role in stabilizing structures. acs.org

| NMR Parameter | Structural Information Provided | Typical Observation for this compound |

|---|---|---|

| Nuclear Overhauser Effect (NOE) | Provides through-space distance constraints between protons (<5 Å) | NOEs between the Ala methyl protons and the Glu side-chain protons would indicate a folded conformation. |

| ³J(HNHα) Coupling Constants | Relates to the backbone dihedral angle φ | Values around 8-9 Hz suggest an extended β-strand-like conformation, while values around 4-6 Hz suggest a helical or turn structure. |

| Amide Proton Temperature Coefficients | Identifies protons involved in hydrogen bonds | A small value (> -4.5 ppb/K) suggests the amide proton is solvent-shielded, likely due to intramolecular H-bonding. |

| ¹³C Chemical Shifts | Sensitive to local geometry and electronic environment | Carbonyl carbon shifts are particularly sensitive to hydrogen bonding and solvent polarity. mdpi.com |

Spectroscopic and Surface-Sensitive Analytical Techniques

Beyond NMR, other spectroscopic methods provide valuable information on the chemical structure and surface behavior of this compound. Techniques like X-ray Photoelectron Spectroscopy (XPS) and Near-Infrared (NIR) Spectroscopy offer complementary insights into the elemental composition at surfaces and the sequence-dependent vibrational properties of the dipeptide.

X-ray Photoelectron Spectroscopy (XPS) for Surface-Adsorbed Dipeptides

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive technique used to determine the elemental composition and chemical state of atoms within the top 5-10 nm of a material's surface. wikipedia.org This makes it ideal for studying peptides adsorbed onto solid supports, which is critical for applications in biomaterials and biosensors. researchgate.net

A study involving the dipeptide L-alanine-L-glutamic acid (AE) adsorbed on a titanium dioxide (TiO₂) surface provides direct insight into its characterization by XPS. researchgate.net High-resolution scans of the C 1s, O 1s, and N 1s core levels allow for the identification of the different functional groups within the dipeptide. The zwitterionic nature of amino acids in the solid state is often evident from the N 1s signal of protonated amine groups and the C 1s signature of carboxylate groups. whiterose.ac.uk

For glutamic acid, the C 1s spectrum is typically fitted with three components corresponding to C-(C, H), C-N, and O=C-O bonds. diva-portal.orgresearchgate.net The O 1s spectrum can distinguish between the oxygen in a deprotonated carboxylate group (O=C-O⁻) and a protonated carboxylic acid group (O=C-OH). whiterose.ac.uk By analyzing the binding energies and relative atomic concentrations of these components, XPS can confirm the integrity of the dipeptide on the surface and provide clues about its interaction with the substrate. researchgate.net

| Core Level | Functional Group | Approximate Binding Energy (eV) | Reference |

|---|---|---|---|

| C 1s | C-C, C-H (Aliphatic) | ~285.0 | researchgate.net |

| C-N (Amine/Amide) | ~286.1 - 286.4 | whiterose.ac.ukresearchgate.net | |

| C=O (Amide) | ~288.2 | whiterose.ac.uk | |

| O=C-O (Carboxylate/Carboxylic Acid) | ~288.6 - 289.0 | researchgate.netuic.edu | |

| N 1s | N-C (Amide) | ~400.0 | uic.edu |

| N⁺H₃ (Protonated Amine) | ~401.5 | whiterose.ac.uk | |

| O 1s | O=C (Carboxylate/Amide) | ~531.2 - 531.6 | whiterose.ac.uk |

| O-H (Carboxylic Acid) | ~533.0 - 533.3 | whiterose.ac.ukdiva-portal.org |

Near-Infrared (NIR) Spectroscopy for Sequence-Dependent Analysis

Near-Infrared (NIR) spectroscopy is a rapid and non-destructive analytical technique that measures the absorption of light in the ~700 to 2500 nm wavelength range. kpmanalytics.com This region of the electromagnetic spectrum corresponds to overtones and combination bands of fundamental molecular vibrations, particularly those involving C-H, O-H, and N-H groups, which are abundant in peptides. kpmanalytics.comresearchgate.net

NIR spectroscopy, coupled with chemometric methods like partial least-squares (PLS) analysis, has been developed for the non-invasive and non-destructive determination of the identity and sequence of amino acid residues in di- and tripeptides. researchgate.net Research has shown that NIR can successfully distinguish not only between dipeptides and tripeptides but also between peptides with very similar structures. researchgate.net Crucially, the method is capable of differentiating dipeptides with the same amino acid residues but in a different sequence (e.g., Gly-Val vs. Val-Gly). researchgate.net

The spectral region between 5000–4500 cm⁻¹ is particularly informative, as it contains combination bands of the N-H stretching (Amide A) and Amide II/III modes, as well as first overtones of Amide I and Amide II. rsc.orgnih.gov The unique spectral patterns arising from these bands are dependent on the specific amino acid species and their sequence. rsc.orgrsc.org This allows for the development of calibration models that can quantitatively analyze peptides based on their amino acid sequence with a high degree of accuracy. rsc.org

| Spectral Region (cm⁻¹) | Vibrational Assignment | Significance for Sequence Analysis | Reference |

|---|---|---|---|

| 6200–5700 | First overtone of C-H stretching | Characteristic of different amino acid side chains (e.g., Ala's CH₃ vs. Glu's CH₂CH₂). | rsc.org |

| 5000–4500 | Combination of N-H stretching and Amide II/III modes | Highly sensitive to the peptide backbone conformation and sequence. This region is key for differentiating isomers. | rsc.orgnih.gov |

| 5000-4200 | Combination bands | Contains patterns characteristic of different amino acid residues. | rsc.org |

Computational and Theoretical Investigations of Alanyl Glutamic Acid

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a cornerstone of computational biophysics and chemistry, enabling the study of the time-dependent behavior of molecular systems. By integrating Newton's equations of motion, MD simulations track the trajectories of atoms and molecules over time, providing insights into dynamic processes such as conformational changes, diffusion, and interactions.

The conformational landscape of a dipeptide in solution dictates its properties and interactions. MD simulations are instrumental in generating a representative ensemble of conformations that a molecule adopts in its native environment. For Alanyl-Glutamic Acid, these simulations would aim to capture the various spatial arrangements of its constituent amino acid residues (alanine and glutamic acid) and their terminal groups (amino and carboxyl).

Studies on similar dipeptides, such as alanine-alanine or alanine-glutamine, have utilized MD simulations to explore their conformational preferences. These simulations typically employ molecular mechanics force fields (e.g., CHARMM, AMBER, GROMOS) parameterized to describe the interactions between atoms. The accuracy of the conformational ensemble is highly dependent on the chosen force field and the solvation model, which represents the surrounding solvent molecules acs.orgresearchgate.netmdpi.com. For instance, simulations of alanine (B10760859) in water/ethanol mixtures have demonstrated the force field's ability to capture solvent effects on peptide conformation acs.org. Furthermore, methods like Umbrella Sampling or advanced techniques such as Umbrella Refinement of Ensembles (URE) can be employed to refine these simulated ensembles by incorporating experimental data, such as Nuclear Magnetic Resonance (NMR) chemical shifts, to ensure quantitative agreement with reality mdpi.com. While specific MD studies detailing the conformational ensemble of H-Ala-Glu-OH are not widely reported, the methodologies used for other dipeptides provide a robust framework for such investigations.

Table 1: Typical MD Simulation Parameters for Dipeptide Conformational Analysis

| Parameter | Typical Range/Value | Notes |

| Force Field | CHARMM, AMBER, GROMOS, OPLS | Essential for describing interatomic forces. |

| Solvation Model | Explicit water (e.g., TIP3P, SPC/E) or Implicit (e.g., GB) | Captures solvent-environment interactions. |

| Simulation Length | Nanoseconds (ns) to microseconds (µs) | Longer simulations are needed for complete conformational sampling. |

| Temperature/Pressure | Physiological conditions (e.g., 300 K, 1 atm) | Mimics biological environments. |

| Ensemble Refinement | NMR data, Bayesian methods (e.g., URE) | Improves accuracy by fitting simulation results to experimental data. |

The behavior of peptides at interfaces—such as air-water, liquid-solid, or liquid-liquid interfaces—is critical for understanding phenomena like protein adsorption, self-assembly, and biomaterial surface interactions. MD simulations can elucidate the preferred adsorption sites, orientation, and binding modes of dipeptides at these interfaces.

Studies simulating the adsorption of amino acids like glycine (B1666218) and glutamic acid onto hydroxyapatite (B223615) surfaces, for example, have revealed specific adsorption patterns driven by electrostatic interactions between charged functional groups and surface sites nih.gov. Similarly, simulations of peptides at liquid-solid interfaces have explored how factors like charge, secondary structure, and solvent influence adsorption strength and orientation aalto.firesearchgate.net. These simulations can quantify interaction energies and map the distribution of atoms at the interface, providing atomic-level detail on how a dipeptide like Alanyl-Glutamic Acid might interact with a surface. For instance, non-equilibrium MD techniques, such as steered molecular dynamics (SMD) combined with free energy calculations, can estimate the free energy of adsorption and determine preferred binding orientations researchgate.net.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a rigorous approach to understanding the electronic structure, bonding, and reactivity of molecules. These methods solve approximations of the Schrödinger equation to determine the ground-state energy and electron distribution of a system.

A key application of quantum chemical calculations is the prediction of molecular spectroscopic properties, which can then be compared with experimental data for validation and structural elucidation. DFT methods are particularly effective in predicting vibrational frequencies and NMR chemical shifts.

For Alanyl-Glutamic Acid, DFT calculations can predict its Infrared (IR) and Raman spectra. By calculating the vibrational modes and their intensities, researchers can assign specific peaks in the experimental spectra to particular functional groups or bond vibrations within the dipeptide. Studies on Ala-Gly, for instance, have used DFT (B3LYP/6-311++G(d,p)) to calculate harmonic vibrational frequencies and compare them with experimental FT Raman and IR spectra, facilitating assignments and confirming hydrogen bonding interactions through Normal Coordinate Analysis (NCA) researchgate.net. Similarly, calculations for Ala-Gln have involved geometry optimization and vibrational wavenumber calculations using DFT with a B3LYP functional and a 6-31++G(d,p) basis set, comparing the theoretical data with experimental IR spectra researchgate.net. Furthermore, the Gauge-Independent Atomic Orbital (GIAO) method within DFT is standard for predicting NMR chemical shifts, allowing for direct comparison with experimental NMR spectra and aiding in the detailed structural analysis of molecules nih.gov.

Table 2: Predicted Spectroscopic Properties for Related Dipeptides via DFT

| Property | Method/Basis Set | Example Dipeptide | Predicted Value (Example) | Experimental Value (Example) | Notes |

| IR Frequency (cm⁻¹) | B3LYP/6-311++G(d,p) | L-Ala-Gly | 1598 (HNH bending) | 1629 (HNH bending) | Comparison of calculated vs. experimental vibrational modes. |

| NMR Chemical Shift (ppm) | B3LYP/GIAO | Various Triazoles | Predicted ¹H/¹³C shifts | Experimental ¹H/¹³C shifts | Used for structural confirmation and assignment. |

| Electronic Excitation (eV) | TD-DFT (B3LYP/6-311G(d,p)) | Various Triazoles | Predicted absorption spectra | N/A (often for new compounds) | Useful for understanding UV-Vis absorption properties. |

Quantitative Structure-Activity Relationship (QSAR) and molecular docking are computational techniques widely employed in drug discovery and molecular design to understand how molecular structure relates to biological activity or binding affinity.

QSAR models establish mathematical relationships between molecular descriptors (e.g., physicochemical properties, structural features) and biological activity. For dipeptides or peptide-like molecules, QSAR has been used to predict binding affinities to transporters like PEPT1, identifying key recognition elements ebi.ac.uk. Studies have developed models using metrics such as R² (correlation coefficient) and Q² (cross-validated correlation coefficient) to assess the predictive power of these relationships ebi.ac.ukresearchgate.netnih.gov.

Molecular docking simulates the binding of a ligand (e.g., a dipeptide) to a target receptor (e.g., an enzyme or protein) to predict the preferred binding orientation and affinity. This involves scoring functions that estimate the binding energy. Docking studies are crucial for identifying potential inhibitors or understanding molecular recognition mechanisms. While direct docking studies of this compound as a ligand might be specific to particular biological targets, the principles apply broadly to peptide-protein interactions. For example, docking has been used to study inhibitors of enzymes involved in amino acid metabolism or peptide synthesis, providing insights into binding modes and key interactions nih.govhuji.ac.ilsymbiosisonlinepublishing.com.

Table 3: Common Metrics in QSAR and Molecular Docking Studies

| Technique | Metric/Descriptor Type | Typical Application |

| QSAR | R², Q² (Cross-validated R²) | Model predictive power and reliability. |

| Molecular Descriptors (e.g., logP, molecular weight, topological indices, electronic properties) | Correlating structural features with biological activity. | |

| Molecular Docking | Binding Energy / Score | Estimating ligand-receptor binding affinity. |

| Hydrogen Bond Interactions, Hydrophobic Interactions | Identifying key interactions at the binding site. | |

| Root Mean Square Deviation (RMSD) of docked poses | Assessing the stability and reliability of predicted binding modes. |

Compound List

This compound: Alanyl-Glutamic Acid (The dipeptide formed from Alanine and Glutamic Acid)

Quantitative Structure-Activity Relationship (QSAR) and Molecular Docking

Development of Predictive Models for Dipeptide-Biological Target Interactions

The prediction of how dipeptides like Alanyl-Glutamic Acid interact with biological targets is a cornerstone of computational biochemistry and pharmacology. Quantitative Structure-Activity Relationship (QSAR) modeling is a primary approach in this domain, establishing mathematical relationships between the structural or physicochemical properties of molecules and their biological activity. For dipeptides, QSAR models leverage the specific amino acid sequence and the physicochemical characteristics of the constituent amino acids to predict their efficacy against targets such as enzymes or receptors acs.orgheraldopenaccess.usbiorxiv.org.

These models often utilize molecular descriptors that capture features like hydrophobicity, charge distribution, molecular weight, and electronic properties of the dipeptide. By analyzing a dataset of dipeptides with known activities, researchers can develop regression or classification models. For instance, studies have explored QSAR for predicting ACE inhibitory activity of dipeptides, where the sequence and amino acid properties were correlated with inhibitory potency heraldopenaccess.us. Similarly, research into peptide binding affinities to proteins like 14-3-3 isoforms employs amino acid-based prediction models, identifying specific amino acid preferences at different positions within a peptide sequence that influence binding biorxiv.org. These predictive models serve as valuable screening tools, allowing researchers to prioritize potential candidates for experimental validation and to understand the fundamental principles governing peptide-target recognition nih.gov.

In Silico Screening and Design of Alanyl-Glutamic Acid Analogues

In silico screening and rational design are vital for discovering or optimizing molecules with desired biological activities. For Alanyl-Glutamic Acid, these approaches involve computationally evaluating existing compound libraries or designing novel analogues with modified structures. Molecular docking, a widely used simulation technique, plays a significant role here. It predicts the preferred orientation of a ligand (like Ala-Glu or its analogues) when bound to a protein target, estimating the binding affinity.

Studies have employed molecular docking to investigate the interactions of specific peptide sequences, including those containing the Ala-Glu motif, with target proteins. For example, research into Angiotensin-Converting Enzyme (ACE) inhibitors has involved docking whey protein-derived peptides, such as Ile-Ile-Ala-Glu (IIAE), into the ACE active site. These studies aim to identify key amino acid residues within the peptide that interact with specific residues in the enzyme's binding pocket, thereby predicting potential inhibitory activity mdpi.com. By computationally modifying the Ala-Glu structure—perhaps by altering side chains, introducing non-natural amino acids, or changing the peptide backbone—researchers can generate a virtual library of analogues. These analogues can then be screened in silico to identify candidates with improved binding affinity, selectivity, or other desirable pharmacological properties, facilitating the rational design of novel dipeptide-based bioactive agents.

Computational Modeling of Enzyme Active Sites and Ligand Binding

Computational modeling offers an in-depth understanding of the molecular mechanisms underlying the binding of Alanyl-Glutamic Acid to enzyme active sites. Techniques such as molecular docking and molecular dynamics (MD) simulations are instrumental in this regard. Molecular docking predicts the binding pose and affinity of a ligand to a protein by evaluating various interaction energies, including van der Waals forces, electrostatic interactions, and hydrogen bonding mdpi.comacs.orgresearchgate.net.

For dipeptides like Ala-Glu, docking studies can elucidate how the N-terminal amino group, the C-terminal carboxyl group, and the side chains of alanine and glutamic acid engage with specific amino acid residues within an enzyme's active site. For instance, studies involving Ala-Glu epimerases utilize metabolite docking to identify enzyme substrates and predict binding modes, highlighting the importance of covalent docking methods when intermediates are involved acs.org. Molecular dynamics simulations can further refine these insights by modeling the dynamic behavior of the peptide-protein complex over time, revealing conformational changes, water molecule dynamics, and the stability of the bound complex in an aqueous environment researchgate.net. These detailed computational investigations provide a molecular rationale for the observed biological activity and can pinpoint critical residues or interaction patterns essential for ligand binding.

Future Directions and Emerging Research Avenues for Alanyl Glutamic Acid

Exploration of Alanyl-Glutamic Acid in Novel Biomaterials and Bio-conjugates

Dipeptides are gaining traction as versatile building blocks for supramolecular biomaterials due to their biocompatibility, biodegradability, and ease of synthesis. Alanyl-Glutamic Acid, with its specific amino acid sequence and functional groups, presents opportunities for incorporation into advanced biomaterials and bio-conjugates. Research is focusing on leveraging its self-assembly properties to create hydrogels, scaffolds, or coatings for applications in tissue engineering, drug delivery, and regenerative medicine. The ability of dipeptides to form ordered nanostructures, such as nanotubes or fibers, can impart unique mechanical and functional properties to these materials. Furthermore, conjugating Alanyl-Glutamic Acid to other biomolecules, nanoparticles, or surfaces could lead to targeted delivery systems or functionalized materials with enhanced biological interactions.

Table 1: Potential Applications of Alanyl-Glutamic Acid in Biomaterials

| Biomaterial Type | Proposed Role of Alanyl-Glutamic Acid | Potential Functional Outcomes | Research Focus |

| Hydrogels | Self-assembly into hydrogel networks | Enhanced biocompatibility, controlled release of therapeutic agents, cell scaffolding | Investigating self-assembly mechanisms, tuning hydrogel properties (e.g., mechanical strength, degradation rate) |

| Nanoparticles | Surface functionalization, payload encapsulation | Targeted delivery, improved cellular uptake, enhanced stability | Developing conjugation strategies, assessing nanoparticle-cell interactions |

| Scaffolds | Structural component, cell adhesion promotion | Improved tissue integration, enhanced cell proliferation and differentiation | Designing porous scaffolds, evaluating cell-material interactions |

| Bio-conjugates | Linker molecule, functional moiety | Targeted drug delivery, diagnostics, modified protein function | Exploring conjugation chemistries, assessing biological activity of conjugates |

Advanced Biocatalytic System Design for Sustainable Dipeptide Production

The demand for sustainable and efficient production methods for peptides and dipeptides is growing. Biocatalysis, employing enzymes or whole-cell systems, offers an environmentally friendly alternative to traditional chemical synthesis, which often involves harsh reagents and generates significant waste. Research is directed towards designing advanced biocatalytic systems for the production of Alanyl-Glutamic Acid. This includes identifying or engineering enzymes (e.g., amino acid ligases, peptidases) with high specificity and activity for the formation of the Ala-Glu peptide bond. Optimizing reaction conditions, such as pH, temperature, and substrate concentration, alongside developing efficient cofactor regeneration systems (e.g., ATP regeneration for ligases), are key areas of investigation. Furthermore, metabolic engineering of microorganisms to produce Alanyl-Glutamic Acid through fermentation presents a promising avenue for scalable and sustainable manufacturing.

Table 2: Biocatalytic Strategies for Dipeptide Synthesis

| Biocatalytic Approach | Enzyme Class/Type | Key Considerations | Potential Advantages | Challenges |

| Enzymatic Synthesis | Amino Acid Ligases (e.g., RizA) | Cofactor dependency (ATP), substrate specificity, yield optimization | High specificity, mild reaction conditions, reduced waste | Enzyme cost, ATP regeneration, product inhibition |

| Enzymatic Synthesis | Peptidases (e.g., Thermolysin, Ficin) | Aminolysis/esterase activity, substrate selection, reaction equilibrium | Direct synthesis from unprotected amino acids, no protecting groups needed | Equilibrium limitations, potential for hydrolysis, substrate scope |

| Whole-Cell Biocatalysis | Recombinant Microorganisms (e.g., E. coli) | Metabolic pathway engineering, gene expression optimization, fermentation control | Scalability, integration of synthesis and downstream processing, reduced purification steps | Strain stability, byproduct formation, metabolic burden |

Elucidating Complex Biological Roles of Dipeptide Stereoisomers Beyond Canonical Forms

Dipeptides, including Alanyl-Glutamic Acid, can exist as various stereoisomers due to the chiral centers in their constituent amino acids (e.g., L-Ala-L-Glu, D-Ala-L-Glu, L-Ala-D-Glu, D-Ala-D-Glu). While L-amino acids are the canonical building blocks for proteins, the biological roles and interactions of D-amino acids and their resulting dipeptide stereoisomers are increasingly being recognized. Research is focused on systematically identifying and characterizing the distinct biological activities and metabolic fates of different Alanyl-Glutamic Acid stereoisomers. This may involve uncovering unique signaling pathways, enzyme interactions, or pharmacological effects associated with non-canonical stereoisomers. Understanding these differences is crucial for fully appreciating the functional landscape of dipeptides and for developing stereospecific applications in medicine and biotechnology.

Table 3: Stereoisomers of Alanyl-Glutamic Acid and Hypothetical Biological Roles

| Stereoisomer | Alanine (B10760859) Configuration | Glutamic Acid Configuration | Hypothetical Biological Role(s) | Research Focus |

| L-Ala-L-Glu | L | L | Canonical metabolic intermediate, protein building block component | Understanding its role in cellular metabolism and signaling |

| D-Ala-L-Glu | D | L | Potential role in bacterial cell walls (e.g., murein recycling), signaling molecule | Investigating its specific enzyme interactions and cellular functions |

| L-Ala-D-Glu | L | D | Less common; potential novel signaling or metabolic roles | Exploring unique receptor binding or enzymatic activity |

| D-Ala-D-Glu | D | D | Highly uncommon; potential for unique biological interactions | Screening for novel bioactivities, understanding stereospecific enzyme recognition |

Integration of Multi-Omics Data with Dipeptide Metabolism Studies

The advent of multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) offers an unprecedented opportunity to gain a holistic understanding of complex biological processes, including dipeptide metabolism. Integrating data from these different levels can provide comprehensive insights into how Alanyl-Glutamic Acid is synthesized, degraded, transported, and how it influences cellular pathways. For instance, transcriptomic data can identify genes involved in dipeptide synthesis or degradation, proteomic data can reveal the abundance and activity of relevant enzymes, and metabolomic data can track the flux of Alanyl-Glutamic Acid and its related metabolites. By correlating these datasets, researchers can elucidate regulatory networks, identify key enzymes and transporters, and understand the broader metabolic impact of Alanyl-Glutamic Acid under various physiological and pathological conditions.

Table 4: Multi-Omics Integration for Dipeptide Metabolism Research

| Omics Layer | Data Type | Relevance to Alanyl-Glutamic Acid Metabolism | Potential Insights |

| Genomics | DNA sequence | Identifying genes encoding enzymes for synthesis/degradation, transporters | Genetic basis of metabolic pathways, potential for strain engineering |

| Transcriptomics | mRNA expression | Quantifying gene expression levels of relevant enzymes and transporters | Understanding transcriptional regulation of dipeptide metabolism, response to stimuli |

| Proteomics | Protein abundance/activity | Identifying and quantifying enzymes, transporters, and regulatory proteins | Direct evidence of metabolic machinery, post-translational modifications |

| Metabolomics | Small molecule levels | Measuring intracellular and extracellular concentrations of Ala-Glu and related metabolites | Metabolic flux analysis, identification of metabolic bottlenecks, biomarkers |

| Integrated Data | Combined datasets | Holistic view of metabolic pathways, regulatory networks, and cellular states | Elucidating complex interactions, predicting metabolic responses, systems biology approach |

Development of High-Throughput Computational and Analytical Platforms for Peptide Research

The study of peptides, including Alanyl-Glutamic Acid, is increasingly reliant on advanced analytical and computational tools that enable high-throughput analysis. Innovations in mass spectrometry (e.g., LC-MS/MS), chromatography (e.g., UHPLC), and bioinformatics are crucial for rapid identification, quantification, and characterization of peptides in complex biological matrices. Developing and refining these platforms allows researchers to analyze large sample sets efficiently, accelerate discovery, and improve the precision of peptide-based research. Computational approaches, such as molecular modeling, docking simulations, and machine learning algorithms, are also vital for predicting peptide properties, designing novel peptides, and analyzing vast amounts of experimental data, thereby accelerating the pace of research and development in the field of peptide science.

Table 5: High-Throughput Platforms for Peptide Research

| Platform Type | Key Technologies | Capabilities | Throughput Enhancement |

| Analytical Platforms | UHPLC-MS/MS | Rapid separation and sensitive detection of peptides, identification of modifications | Reduced run times, increased sample capacity, automated data processing |

| Analytical Platforms | Peptide arrays, Mass Spectrometry-based assays | High-throughput screening of peptide-protein interactions, epitope mapping | Parallel analysis of many peptides, rapid identification of binding partners |

| Computational Platforms | Molecular Docking, Molecular Dynamics | Predicting peptide-target interactions, conformational analysis | In silico screening of potential drug candidates, understanding binding mechanisms |

| Computational Platforms | Machine Learning/AI, Bioinformatics Tools | Analyzing large peptide datasets, predicting peptide properties, de novo design | Pattern recognition, accelerated data interpretation, design of novel peptide sequences |

Q & A

Q. How can researchers design experiments to synthesize H-Ala-Glu-OH with high purity and reproducibility?

- Methodological Answer: Begin with solid-phase peptide synthesis (SPPS) using Fmoc-protected amino acids. Optimize coupling reagents (e.g., HBTU/HOBt) and deprotection conditions (e.g., 20% piperidine in DMF) to minimize side reactions. Characterize intermediates via HPLC and mass spectrometry at each step to confirm sequence integrity . Document all protocols in detail, including solvent ratios, reaction times, and purification steps (e.g., reverse-phase HPLC), to ensure reproducibility. For validation, compare spectral data (NMR, IR) with published standards .

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

- Methodological Answer: Use a combination of:

- HPLC : To assess purity (>95% by area under the curve) with a C18 column and gradient elution (e.g., 0.1% TFA in water/acetonitrile).

- Mass Spectrometry (MS) : ESI-MS or MALDI-TOF to confirm molecular weight (theoretical MW: 278.25 g/mol).

- NMR Spectroscopy : 1H and 13C NMR to verify backbone structure and side-chain proton environments.

Cross-reference data with peer-reviewed literature or databases like PubChem .

Q. How should researchers evaluate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer: Conduct accelerated stability studies by incubating the peptide in buffers (pH 3–9) at 25°C, 37°C, and 4°C. Monitor degradation via HPLC at intervals (e.g., 0, 7, 14 days). Use kinetic modeling (e.g., Arrhenius equation) to predict shelf life. Include negative controls (e.g., inert atmospheres) to isolate oxidation effects .

Advanced Research Questions

Q. How can contradictory data on this compound’s conformational behavior in solution be resolved?

- Methodological Answer: Employ triangulation :

- Circular Dichroism (CD) : Compare spectra with known α-helix or β-sheet standards.

- Molecular Dynamics (MD) Simulations : Model peptide folding in explicit solvent (e.g., TIP3P water) using software like GROMACS.

- NMR Relaxation Studies : Measure backbone amide proton exchange rates to assess flexibility.

Reconcile discrepancies by testing hypotheses (e.g., pH-dependent folding) and publishing raw data for peer validation .

Q. What strategies are effective for optimizing this compound’s bioavailability in pharmacokinetic studies?

- Methodological Answer:

- Permeability Assays : Use Caco-2 cell monolayers to simulate intestinal absorption.

- Prodrug Design : Introduce ester groups at the C-terminus to enhance lipophilicity.

- Metabolic Stability Tests : Incubate with liver microsomes and quantify intact peptide via LC-MS/MS.

Validate findings using in vivo models (e.g., rodent oral administration) with ethical approval .

Q. How can researchers address inconsistencies in reported biological activity of this compound across cell-based assays?

- Methodological Answer:

- Standardize Assay Conditions : Control variables like cell passage number, serum concentration, and incubation time.

- Dose-Response Curves : Generate EC50 values using ≥3 independent replicates.

- Negative Controls : Include scrambled-sequence peptides to rule out nonspecific effects.

Perform meta-analyses of existing data to identify confounding factors (e.g., endotoxin contamination) .

Data Presentation and Reproducibility

Q. What are best practices for documenting this compound research to ensure reproducibility?

- Methodological Answer:

- Supplemental Information : Provide raw chromatograms, NMR spectra, and simulation parameters in open-access repositories (e.g., Zenodo).

- Code Sharing : Upload scripts for MD simulations or data analysis to platforms like GitHub.

- Detailed Protocols : Use platforms like Protocols.io to publish step-by-step methods.

Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for data transparency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.